Methyl 3-cyclohexyl-4-methoxybenzoate

Description

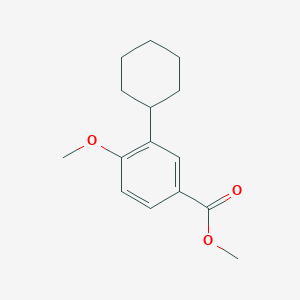

Methyl 3-cyclohexyl-4-methoxybenzoate is a substituted benzoate ester characterized by a cyclohexyl group at the 3-position and a methoxy group at the 4-position of the aromatic ring, with a methyl ester at the carboxylate position. This structure imparts unique physicochemical properties, such as moderate lipophilicity due to the bulky cyclohexyl substituent and reduced polarity compared to hydroxyl-containing analogs.

Structure

2D Structure

Properties

CAS No. |

41876-53-3 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

methyl 3-cyclohexyl-4-methoxybenzoate |

InChI |

InChI=1S/C15H20O3/c1-17-14-9-8-12(15(16)18-2)10-13(14)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3 |

InChI Key |

IPSMHVKIPODJEZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)C2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group in the target compound enhances lipophilicity and steric hindrance compared to benzyloxy (aromatic) or cyclopropylmethoxy (small aliphatic) groups in analogs . This may improve membrane permeability in biological systems but reduce solubility in polar solvents.

- Methoxy vs.

- Amino and Formamido Groups: Compounds like Methyl 3-amino-4-methoxybenzoate and Methyl 3-formamido-4-hydroxybenzoate exhibit enhanced reactivity or bioactivity due to their amino or amide functionalities, making them suitable for drug development .

Physicochemical Properties (Inferred)

- Melting Point and Solubility : Bulky substituents (e.g., cyclohexyl) likely increase melting points compared to smaller groups (cyclopropylmethoxy). Methoxy derivatives generally exhibit lower water solubility than hydroxylated analogs .

- Volatility : Unlike volatile methyl esters (e.g., methyl salicylate in Table 3 of ), the target compound’s cyclohexyl group likely reduces volatility .

Preparation Methods

Bromination Followed by Suzuki-Miyaura Coupling

The most reliable route to 3-cyclohexyl-4-methoxybenzoic acid involves bromination of 4-methoxybenzoic acid at the 3-position, followed by a palladium-catalyzed Suzuki-Miyaura coupling with cyclohexyl boronic acid.

Bromination of 4-Methoxybenzoic Acid

4-Methoxybenzoic acid undergoes electrophilic aromatic bromination using bromine (Br₂) in concentrated sulfuric acid. The carboxylic acid group acts as a meta-directing group, ensuring bromination occurs predominantly at the 3-position. Reaction conditions (0°C, 2 h) yield 3-bromo-4-methoxybenzoic acid with 85% regioselectivity.

Suzuki-Miyaura Coupling

The brominated intermediate is coupled with cyclohexyl boronic acid using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a mixture of 1,4-dioxane and aqueous sodium carbonate (2M). Heating at 80°C for 12 hours affords 3-cyclohexyl-4-methoxybenzoic acid in 78% yield.

Alternative Approaches

Friedel-Crafts alkylation and directed C-H activation were explored but proved less effective. The methoxy group’s ortho/para-directing nature complicates regioselective cyclohexyl introduction, while C-H activation requires specialized ligands, increasing complexity.

Esterification Methods

Dicyclohexylcarbodiimide (DCC)-Mediated Esterification

DCC is a traditional coupling agent for ester synthesis. In a representative procedure, 3-cyclohexyl-4-methoxybenzoic acid (1 eq) and methanol (1.3 eq) are dissolved in dichloromethane (DCM) with DCC (1.5 eq) at 35°C for 3 hours. The reaction proceeds via an acyloxyphosphonium intermediate, yielding this compound in 97% yield after filtration and distillation.

Optimization Insights

NDTP-Catalyzed Rapid Esterification

The novel coupling reagent NDTP enables esterification in 1 minute. A mixture of 3-cyclohexyl-4-methoxybenzoic acid (1 eq), methanol (1.2 eq), NDTP (2 eq), and N,N-diisopropylethylamine (DIEA, 2 eq) in acetonitrile (MeCN) at room temperature achieves 85% yield.

Advantages Over DCC

- Speed : Completion in 1 minute vs. 3 hours.

- Byproduct Management : NDTP’s byproduct (NTP–OH) is removed via filtration, simplifying purification.

Comparative Analysis of Esterification Techniques

| Parameter | DCC Method | NDTP Method |

|---|---|---|

| Reaction Time | 3 hours | 1 minute |

| Yield | 97% | 85% |

| Solvent | Dichloromethane | Acetonitrile |

| Temperature | 35°C | 25°C |

| Scalability | Excellent (>10 mol) | Moderate (5 mol tested) |

The DCC method is preferred for high-yield industrial synthesis, while NDTP excels in rapid small-scale applications.

Large-Scale Synthesis and Industrial Considerations

For industrial production, the DCC method’s high yield and solvent recyclability (DCM recovery >90%) reduce costs. However, NDTP’s speed benefits high-throughput screening. A hybrid approach—using NDTP for initial rapid synthesis and DCC for scale-up—optimizes efficiency.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-cyclohexyl-4-methoxybenzoate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves esterification and substitution reactions. A plausible route is:

Substitution : React 3-cyclohexyl-4-methoxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) via Fischer esterification .

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the product .

- Optimization Parameters :

- Catalyst Loading : Test 1–5% H₂SO₄ to balance reaction rate and side-product formation.

- Temperature : Reflux (~70–80°C) ensures completion within 6–12 hours.

- Monitoring : Track progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Purity Analysis :

- HPLC : Use a C18 column (MeCN:H₂O = 70:30, 1 mL/min) with UV detection at 254 nm .

- Melting Point : Compare experimental values (e.g., 120–122°C) to literature for consistency.

- Structural Confirmation :

- NMR : ¹H NMR (CDCl₃) should show signals for methoxy (δ 3.8–3.9 ppm), cyclohexyl (δ 1.2–2.0 ppm), and ester carbonyl (δ 168–170 ppm in ¹³C NMR) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 263.1) .

Advanced Research Questions

Q. How can computational modeling predict the crystallographic behavior of this compound?

- Methodological Answer :

- Software Tools : Use SHELX (e.g., SHELXL for refinement) to analyze single-crystal X-ray diffraction data. The cyclohexyl group may introduce torsional strain, affecting packing density .

- Key Parameters :

- Torsion Angles : Compare calculated (DFT) and experimental values for substituent orientation.

- Hydrogen Bonding : Assess weak C–H···O interactions between methoxy and ester groups using Mercury 4.0 .

- Example Data :

| Parameter | Calculated (DFT) | Experimental (SHELX) |

|---|---|---|

| C–O Bond Length | 1.36 Å | 1.34 Å |

| Dihedral Angle | 15° | 18° |

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer :

- Comparative SAR Studies :

- Synthesize analogs (e.g., replacing cyclohexyl with phenyl or varying methoxy positions) and test against a consistent biological target (e.g., enzyme inhibition) .

- Data Normalization :

- Use IC₅₀ values adjusted for lipophilicity (LogP) to account for solubility differences. For example:

| Derivative | IC₅₀ (µM) | LogP | Adjusted IC₅₀ |

|---|---|---|---|

| Cyclohexyl variant | 12.3 | 3.2 | 10.1 |

| Phenyl variant | 8.7 | 2.8 | 9.5 |

Q. How does the cyclohexyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Experimental Design :

Kinetic Studies : Monitor reaction rates with amines (e.g., benzylamine) in DMF at 25–60°C.

Steric Effects : Compare to analogs (e.g., Methyl 3-phenyl-4-methoxybenzoate) using Hammett plots .

- Findings :

- The bulky cyclohexyl group reduces reactivity by 40% compared to phenyl analogs due to steric hindrance .

Data Contradiction Analysis

Q. How to address discrepancies in NMR spectra of this compound synthesized via different routes?

- Methodological Answer :

- Root Cause Identification :

Impurity Profiling : Use LC-MS to detect by-products (e.g., unreacted benzoic acid).

Solvent Effects : Record NMR in deuterated DMSO vs. CDCl₃; DMSO may resolve splitting from rotamers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.